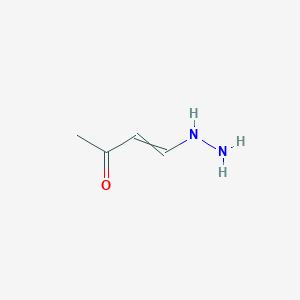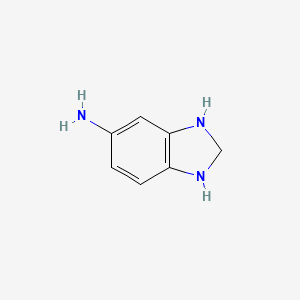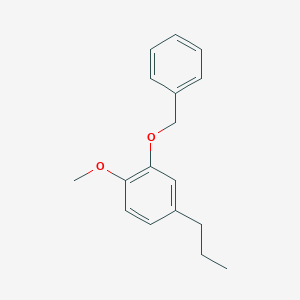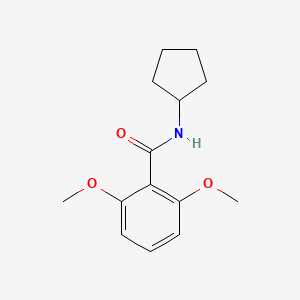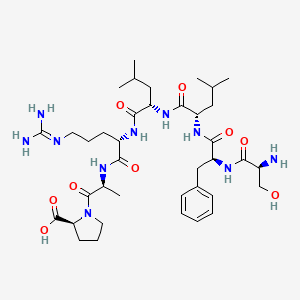![molecular formula C42H30N4S B14259956 N,N'-[2,1,3-Benzothiadiazole-4,7-diyldi(4,1-phenylene)]bis(N-phenylaniline) CAS No. 333432-20-5](/img/structure/B14259956.png)
N,N'-[2,1,3-Benzothiadiazole-4,7-diyldi(4,1-phenylene)]bis(N-phenylaniline)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7-Bis[4-(diphenylamino)phenyl]-2,1,3-benzothiadiazole is a conjugated organic compound that has garnered significant attention in the field of optoelectronics. This compound is known for its unique electronic properties, making it a valuable material in various applications such as organic light-emitting diodes (OLEDs), photovoltaic cells, and sensors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Bis[4-(diphenylamino)phenyl]-2,1,3-benzothiadiazole typically involves a multi-step process. One common method includes a double Knoevenagel reaction followed by a Suzuki-Miyaura cross-coupling reaction. The initial step involves the reaction of 4,6-dimethyl-2-phenylpyrimidine with 4-bromobenzaldehyde, followed by coupling with 4-(N,N-diphenylamino)phenylboronic acid .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis processes. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 4,7-Bis[4-(diphenylamino)phenyl]-2,1,3-benzothiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and organometallic compounds are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
4,7-Bis[4-(diphenylamino)phenyl]-2,1,3-benzothiadiazole has a wide range of scientific research applications:
Biology: The compound’s fluorescence properties make it useful in biological imaging and sensing applications.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment.
Industry: It is employed in the fabrication of OLEDs, photovoltaic cells, and other electronic devices.
Wirkmechanismus
The mechanism of action of 4,7-Bis[4-(diphenylamino)phenyl]-2,1,3-benzothiadiazole involves its interaction with molecular targets through its conjugated system. The compound’s electron-donating diphenylamino groups and electron-accepting benzothiadiazole core facilitate charge transfer processes. These interactions are crucial for its function in optoelectronic devices, where it helps in the efficient transport of electrons and holes .
Vergleich Mit ähnlichen Verbindungen
4,6-Bis((E)-2-(4′-N,N-diphenylamino-[1,1′-biphenyl]-4-yl)vinyl)-2-phenylpyrimidine: This compound also features diphenylamino groups and exhibits similar optoelectronic properties.
4-(Diphenylamino)phenylboronic acid pinacol ester: Used in similar applications, this compound is known for its role in organic synthesis and optoelectronics.
Uniqueness: 4,7-Bis[4-(diphenylamino)phenyl]-2,1,3-benzothiadiazole stands out due to its balanced electron-donating and accepting properties, making it highly efficient in charge transfer processes. Its strong fluorescence and stability further enhance its suitability for various applications in optoelectronics and beyond .
Eigenschaften
CAS-Nummer |
333432-20-5 |
|---|---|
Molekularformel |
C42H30N4S |
Molekulargewicht |
622.8 g/mol |
IUPAC-Name |
N,N-diphenyl-4-[4-[4-(N-phenylanilino)phenyl]-2,1,3-benzothiadiazol-7-yl]aniline |
InChI |
InChI=1S/C42H30N4S/c1-5-13-33(14-6-1)45(34-15-7-2-8-16-34)37-25-21-31(22-26-37)39-29-30-40(42-41(39)43-47-44-42)32-23-27-38(28-24-32)46(35-17-9-3-10-18-35)36-19-11-4-12-20-36/h1-30H |
InChI-Schlüssel |
DZAZZFMATBZPIQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C5=NSN=C45)C6=CC=C(C=C6)N(C7=CC=CC=C7)C8=CC=CC=C8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



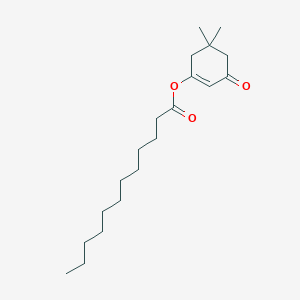
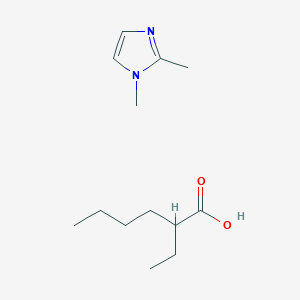
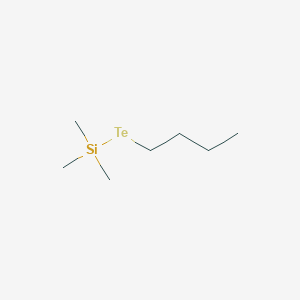
![N-(4-{4-(3-Chlorophenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)-2,2-dimethylpropanamide](/img/structure/B14259906.png)
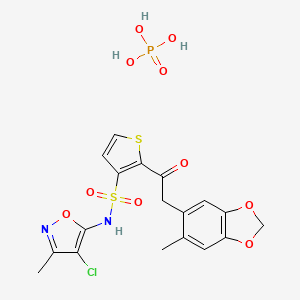
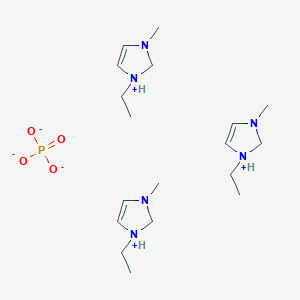

![2-Chloro-5-{[2-(nitromethylidene)piperidin-3-yl]oxy}pyridine](/img/structure/B14259947.png)
